1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene
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Overview
Description
1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H24O2 It is a derivative of benzene, featuring two 2-methylprop-2-en-1-yloxy groups attached to the benzene ring at positions 2 and 5, along with three methyl groups at positions 1, 3, and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,3,4-trimethylbenzene with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the efficiency of the process. The reaction mixture is typically purified through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on biomolecules. Additionally, its oxidation and reduction reactions can lead to the formation of reactive intermediates that may interact with cellular components, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-trimethylbenzene: A benzene derivative with three methyl groups at positions 1, 2, and 4.
2,5-dimethoxy-1,4-benzoquinone: A quinone derivative with methoxy groups at positions 2 and 5.
1,3,5-trimethylbenzene: A benzene derivative with three methyl groups at positions 1, 3, and 5.
Uniqueness
1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of both 2-methylprop-2-en-1-yloxy groups and three methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2375259-80-4 |
---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 |
Purity |
95 |
Origin of Product |
United States |
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